molecular formula C66H112O34 B10858023 Mogroside VI B

Mogroside VI B

Cat. No.: B10858023
M. Wt: 1449.6 g/mol
InChI Key: PVDOAQQONXZZBU-ISABJOOBSA-N
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Description

Mogroside VI B is a cucurbitane-type triterpene glycoside isolated from Siraitia grosvenorii (Luo Han Guo). It belongs to the mogroside family, characterized by a mogrol aglycone core decorated with glucose units. Structurally, this compound is an isomer of Mogroside VI, differing in the position or linkage of its six glucose moieties . These hexaglucosides are part of the "sweet mogrosides," which exhibit high sweetness intensity due to their glycosylation pattern .

Properties

Molecular Formula

C66H112O34

Molecular Weight

1449.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C66H112O34/c1-24(25-15-16-64(6)34-12-10-26-27(66(34,8)35(71)17-65(25,64)7)11-14-36(62(26,2)3)97-58-52(86)47(81)42(76)32(95-58)22-89-56-50(84)44(78)38(72)28(18-67)91-56)9-13-37(63(4,5)88)98-60-54(49(83)43(77)33(96-60)23-90-57-51(85)45(79)39(73)29(19-68)92-57)100-61-55(48(82)41(75)31(21-70)94-61)99-59-53(87)46(80)40(74)30(20-69)93-59/h10,24-25,27-61,67-88H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,54-,55-,56-,57-,58+,59+,60+,61+,64+,65-,66+/m1/s1

InChI Key

PVDOAQQONXZZBU-ISABJOOBSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5CC[C@@]6([C@@]5(C[C@H]([C@@]7([C@H]6CC=C8[C@H]7CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O)C)O)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C5CCC6(C5(CC(C7(C6CC=C8C7CCC(C8(C)C)OC9C(C(C(C(O9)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)O)C)C

Origin of Product

United States

Preparation Methods

Solvent Extraction

Traditional solvent extraction remains a foundational method. Ethanol-water mixtures (60–70% ethanol) at elevated temperatures (80°C) are commonly used. For instance, a study employing 70% aqueous ethanol in a 1:4 solid-to-solvent ratio for three cycles achieved a mogroside yield of 0.5%, with this compound constituting a minor fraction. Prolonged extraction times (4–6 hours) enhance solubility but risk thermal degradation.

Microwave-Assisted Extraction (MAE)

MAE improves efficiency by leveraging microwave energy to disrupt plant cell walls. Optimal conditions include a solid-to-solvent ratio of 1:30, 495 W microwave power, and 6-minute processing, yielding 0.8% mogroside. Higher power settings (750 W for 15 minutes) increased yields to 0.73%, though prolonged exposure may degrade thermolabile components.

Ultrasonic-Assisted Extraction (UAE)

Ultrasound cavitation enhances solvent penetration. A 40 kHz frequency at 50°C for 40 minutes with a 1:30 solid-to-liquid ratio yielded 3.97% mogrosides, including this compound. Higher-frequency ultrasound (50 kHz) outperformed lower frequencies (28 kHz) despite lower power inputs, emphasizing the role of frequency in cell wall disruption.

Flash Extraction

This high-speed homogenization method achieves rapid component release. Using a 1:20 solid-to-solvent ratio at 6,000 rpm for 4 minutes, researchers reported a 10.06% mogroside yield, surpassing both MAE (9.41%) and UAE (5.97%) under comparable conditions. The brevity of the process minimizes thermal degradation, making it suitable for industrial scaling.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ and subcritical water are eco-friendly solvents. Subcritical water (150°C, 1.17 MPa) extracted 62.4% mogrosides, outperforming supercritical CO₂ (37% with ethanol co-solvent). However, high operational costs and equipment complexity limit its widespread adoption.

Enzymatic Transglycosylation for Structural Modification

To enhance solubility and sensory properties, this compound undergoes enzymatic transglycosylation. Cyclodextrin glucosyltransferases (CGTases) from Paenibacillus macerans, Geobacillus sp., and Thermoanaerobacter sp. are employed to add glucose units.

Optimization of Transglycosylation

A central composite design identified optimal parameters:

  • Maltodextrin concentration : 20% (w/v)

  • Temperature : 60°C for Geobacillus sp. CGTase, 50°C for P. macerans

  • pH : 5.5–6.0

  • Reaction time : 24 hours

Under these conditions, the conversion efficiency reached 85%, producing transglycosylated this compound with improved water solubility.

Biosynthetic Approaches Using UDP-Glucosyltransferases

In vitro enzymatic synthesis offers a route independent of plant extraction. Mogrol, the aglycone core, is glycosylated stepwise using UDP-glucosyltransferases (UGTs).

Stepwise Glycosylation

  • UGT1 : Catalyzes the addition of the first glucose to mogrol at the C3 position.

  • UGT2–UGT5 : Sequential addition of four glucose units to form Mogroside V.

  • UGT6 : Adds a sixth glucose moiety to yield this compound.

Reaction conditions (30°C, pH 7.5, 12-hour incubation) achieved 70% conversion efficiency, though enzyme stability remains a challenge.

Purification Techniques

Crude extracts require purification to isolate this compound.

Macroporous Resin Chromatography

D101 resins eluted with 40–50% ethanol remove pigments and polysaccharides, achieving 94.18% total mogroside purity. this compound is subsequently isolated via preparative HPLC using a C18 column and acetonitrile-water gradient.

Membrane Filtration

Ultrafiltration (10 kDa molecular weight cutoff) concentrates mogrosides while eliminating low-molecular-weight impurities. This green method reduces solvent use by 40% compared to traditional chromatography.

Comparative Analysis of Preparation Methods

Method Yield (%) Time Cost Scalability Purity (%)
Solvent Extraction0.5–1.44–6 hoursLowHigh18.58
Microwave-Assisted0.73–0.86–15 minutesModerateModerate25.0
Flash Extraction10.064 minutesHighHigh92.0
Enzymatic Transglycosylation85 (conversion)24 hoursHighLow95.0
Biosynthesis70 (conversion)12 hoursVery HighLow98.0

Chemical Reactions Analysis

Types of Reactions: Mogroside VI B undergoes various chemical reactions, including oxidation, reduction, and glycosylation. These reactions are essential for modifying the compound to enhance its sweetness or to produce other mogrosides.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Glycosylation reactions often require specific enzymes or catalysts to attach sugar moieties to the mogrol backbone .

Major Products Formed: The major products formed from these reactions include other mogrosides, such as Mogroside V and Mogroside III, which are also known for their sweetening properties .

Scientific Research Applications

Pharmacological Properties

Mogroside VI B exhibits several pharmacological activities that contribute to its therapeutic potential:

  • Antioxidant Activity : Research indicates that mogrosides, including VI B, possess significant antioxidant properties. They scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including diabetes and cardiovascular disorders .
  • Anti-Inflammatory Effects : this compound has demonstrated anti-inflammatory properties. It modulates inflammatory pathways and reduces the expression of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions .
  • Hypoglycemic Effects : Studies show that mogrosides can lower blood glucose levels in diabetic models. This compound enhances insulin sensitivity and may help manage diabetes by improving glucose metabolism .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and inflammation, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Diabetes Management

This compound has been investigated for its role in managing diabetes due to its hypoglycemic effects. In animal studies, it has been shown to lower blood glucose levels and improve lipid profiles, indicating its potential as a natural therapeutic agent for diabetes .

Anti-Aging and Skin Health

The antioxidant properties of mogrosides make them suitable for anti-aging products. Research suggests that this compound can enhance the skin's antioxidant capacity, reduce oxidative damage, and improve skin hydration and elasticity .

Respiratory Health

This compound has been explored for its effects on respiratory conditions. It may alleviate cough and phlegm production by modulating mucus secretion and enhancing ciliary movement in the respiratory tract .

Food Industry Applications

This compound is recognized for its sweetness—reportedly up to 100 times sweeter than sucrose—making it an attractive natural sweetener alternative in food products. Its low-calorie nature positions it as a suitable ingredient for sugar-free and low-calorie food formulations .

Case Studies

Several studies have documented the applications of this compound:

  • Diabetes Study : A study involving alloxan-induced diabetic mice showed that supplementation with this compound significantly reduced blood glucose levels and improved serum lipid profiles compared to control groups .
  • Skin Health Trial : In vitro studies demonstrated that this compound treatment increased antioxidant enzyme activity in skin fibroblasts exposed to oxidative stress, suggesting its potential use in skincare formulations aimed at reducing signs of aging .

Data Table: Summary of Pharmacological Activities of this compound

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine expression
HypoglycemicLowers blood glucose levels; improves insulin sensitivity
NeuroprotectiveProtects neuronal cells from oxidative stress
Respiratory ModulationAlleviates cough; enhances mucus secretion

Mechanism of Action

The mechanism of action of Mogroside VI B involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

This compound also influences glucose metabolism by enhancing insulin sensitivity and promoting glucose uptake in cells. This is achieved through the activation of pathways such as the AMP-activated protein kinase (AMPK) pathway .

Comparison with Similar Compounds

Structural Characteristics

Mogrosides are classified based on the number and position of glucose units attached to the mogrol backbone. Key structural distinctions include:

Compound Glucose Units Glycosylation Sites Key Features
Mogroside VI B 6 Positions 3 and 24 β-glycosidic bonds; isomer of Mogroside VI with distinct retention time
Mogroside V 5 Positions 3 and 24 Most abundant sweet mogroside; β-glycosidic bonds enhance sweetness
Mogroside IVa 4 Positions 3 and 24 Intermediate sweetness; precursor for enzymatic conversion to sweeter forms
Mogroside III 3 Positions 3 and 24 Bitter-tasting; accumulates in immature fruits
Mogroside IIE 2 Positions 3 and 24 Bitter; inhibits digestive enzymes via IL-9 pathway

Key Structural Insights :

  • Glucose Count : Sweetness correlates with glucose units (4–6 = sweet; 1–3 = bitter) .
  • Glycosidic Bonds : β-linkages (natural mogrosides) enhance sweetness, while α-linkages (synthetic derivatives) reduce it .
  • Isomerism : this compound differs from VI A in glucose connectivity, affecting chromatographic retention and solubility .

Sweetness and Taste Profile

  • This compound : Estimated sweetness 250–300× sucrose, similar to Mogroside VI .
  • Mogroside V : 250× sucrose; dominant sweetener in commercial extracts .
  • Mogroside IVa : ~125× sucrose; serves as a precursor for enzymatic conversion to V and VI .
  • Bitter Mogrosides (IIE, III) : Activate bitter receptors; discarded in industrial processing .

Research Findings :

  • Post-ripening increases Mogroside VI content by >100% under optimized conditions .
  • Enzymatic catalysis (UGT94-289-3) converts bitter mogrosides (e.g., III, IIE) into sweet VI and V with 95% efficiency .

Production and Biotechnological Advances

  • Natural Extraction : this compound is rare in raw fruit but increases post-ripening (80 DAP) .
  • Enzymatic Conversion : UGT94-289-3 catalyzes the addition of glucose to Mogroside III, yielding VI and V .

Data Tables

Table 1: Chromatographic Properties of Mogroside VI Isomers

Compound Retention Time (min) Molecular Formula Calc. MW MS (m/z)
Mogroside VI 7.839 C₆₆H₁₁₂O₃₄ 1448.7035 1493.69711
Mogroside VI A 8.328 C₆₆H₁₁₂O₃₄ 1448.7035 1493.70136
This compound Not explicitly listed C₆₆H₁₁₂O₃₄ 1448.7035 Similar to VI

Biological Activity

Mogroside VI B is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a larger class of mogrosides, which are known for their intense sweetness and potential health benefits. Research into this compound has revealed various biological activities that may contribute to its therapeutic applications, particularly in metabolic disorders and oxidative stress-related conditions.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing cellular damage associated with oxidative stress.

  • Study Findings : A study reported that this compound showed a strong inhibition of peroxyl radicals, indicating its potential as a powerful antioxidant agent .

Antidiabetic Effects

Research has indicated that this compound may possess antidiabetic properties. It has been shown to improve glucose metabolism and insulin sensitivity in various experimental models.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Chronic inflammation is a known contributor to many metabolic diseases, including obesity and diabetes.

  • Research Evidence : Studies have highlighted that mogrosides can inhibit inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation .

Effects on Lipid Metabolism

This compound may influence lipid metabolism, which is vital for managing conditions like hyperlipidemia and obesity.

  • Experimental Results : In vitro assays have shown that this compound can modulate lipid accumulation in adipocytes, suggesting a role in weight management and metabolic health .

The biological effects of this compound are attributed to its interaction with various cellular pathways:

  • PGC-1α Activation : this compound has been shown to moderately enhance PGC-1α promoter activity at concentrations around 20 μM. PGC-1α is a critical regulator of energy metabolism and mitochondrial biogenesis .
  • Glycosylation Enzymatic Activity : The glycosyltransferase enzyme SgUGT94-289-3 plays a role in the metabolism of mogrosides, facilitating the conversion of less sweet mogrosides into sweeter forms through glycosylation reactions . This enzymatic activity may also contribute to the bioavailability and efficacy of this compound.

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
AntidiabeticImproves glucose metabolism
Anti-inflammatoryInhibits inflammatory pathways
Lipid metabolismModulates lipid accumulation in adipocytes
PGC-1α ActivationEnhances energy metabolism

Q & A

Q. What validated analytical methods are recommended for quantifying Mogroside VI B in plant extracts, and what are their limitations?

this compound can be quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For example, targeted ion extraction at m/z 1493.69 (full scan mode) with external calibration curves has been validated for accuracy in complex matrices . However, challenges include co-elution with structurally similar mogrosides (e.g., Mogroside VI A) and matrix effects from plant secondary metabolites, necessitating rigorous method validation using spike-and-recovery experiments .

Q. How do extraction parameters (e.g., temperature, time) influence the yield of this compound from Siraitia grosvenorii?

Subcritical water extraction (SWE) at 140°C for 20 minutes maximizes mogroside recovery (70.5% total mogrosides), but prolonged extraction (>20 min) degrades this compound due to thermal instability. A biphasic trend is observed: this compound peaks at 17.94 mg/g at 10 min but declines thereafter, suggesting optimization requires balancing yield and stability . Comparatively, post-ripening treatments increase this compound content by >200%, highlighting the role of fruit maturation in glycoside accumulation .

Q. What are the primary challenges in isolating this compound from co-occurring mogrosides?

Isolation difficulties arise from structural similarities (e.g., Mogroside VI A differs by a single hydroxyl group) and near-identical polarities. Preparative HPLC with C18 columns and gradient elution (acetonitrile/water) is standard, but purity ≥98% often requires multiple chromatographic steps, reducing scalability . Nuclear magnetic resonance (NMR) and high-resolution MS are critical for structural confirmation, though low natural abundance complicates large-scale isolation .

Advanced Research Questions

Q. What molecular mechanisms regulate the biosynthesis of this compound in Siraitia grosvenorii?

this compound biosynthesis involves cytochrome P450 enzymes (e.g., CYP749A22) that catalyze hydroxylation of mogrol precursors. Overexpression of SgCYP749A22 in transgenic models increases this compound yield by 1.8-fold, but metabolic bottlenecks persist at glycosylation steps mediated by UDP-glycosyltransferases (UGTs). RNA-Seq studies identify UGTs (e.g., UGT94-289-3) as potential targets for metabolic engineering .

Q. How can contradictory data on this compound’s stability under varying pH and temperature conditions be resolved?

Conflicting stability reports (e.g., thermal degradation thresholds ranging from 120°C to 140°C) may stem from matrix-dependent effects. Accelerated stability studies in controlled buffers (pH 2–9) show this compound degrades rapidly at pH < 3 (t₁/₂ = 2 hours) but remains stable at neutral pH (t₁/₂ > 48 hours). Differential scanning calorimetry (DSC) reveals a decomposition onset at 138°C, aligning with SWE degradation observed at 140°C . Standardizing experimental matrices and analytical protocols is critical for reproducibility.

Q. What in silico strategies are effective for predicting this compound’s pharmacokinetic properties?

Molecular docking and quantitative structure-activity relationship (QSAR) models predict this compound’s poor oral bioavailability (F = 12%) due to high molecular weight (1449.59 g/mol) and low membrane permeability. ADMET simulations using SwissADME suggest prodrug derivatization (e.g., acetylated glycosides) to enhance absorption .

Q. How does this compound’s antioxidant activity compare to other mogrosides in vitro, and what methodological biases exist?

In DPPH assays, this compound exhibits an IC₅₀ of 28 µM, outperforming Mogroside V (IC₅₀ = 45 µM) but underperforming Siamenoside I (IC₅₀ = 19 µM). However, solvent choice (e.g., methanol vs. DMSO) alters radical scavenging efficiency by up to 30%, and batch-to-batch variability in plant sources introduces confounding factors .

Methodological Guidelines

Q. How should researchers design experiments to address low yields of this compound in heterologous expression systems?

  • Host Selection: Use Saccharomyces cerevisiae (strain BY4741) for robust P450 expression .
  • Precursor Feeding: Supplement with 2 mM mogrol to bypass rate-limiting biosynthetic steps .
  • Analytical Controls: Include internal standards (e.g., deuterated this compound) to correct for MS ion suppression .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Four-parameter logistic regression (e.g., Hill equation) is preferred for IC₅₀ calculations. Bootstrap resampling (n = 1000 iterations) minimizes error from non-normal distributions in cell-based assays .

Data Contradiction Analysis

Q. How can discrepancies in this compound’s reported bioactivity across studies be critically evaluated?

  • Source Authentication: Verify plant material via DNA barcoding (e.g., rbcL gene) to rule out species misidentification .
  • Batch Documentation: Trace variability to extraction batches using LC-MS fingerprints .
  • Assay Harmonization: Adopt OECD guidelines for cytotoxicity assays to standardize endpoints (e.g., ATP vs. MTT) .

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